2,5-Pyrrolidinedicarboxylic acid

Übersicht

Beschreibung

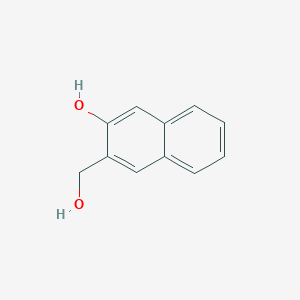

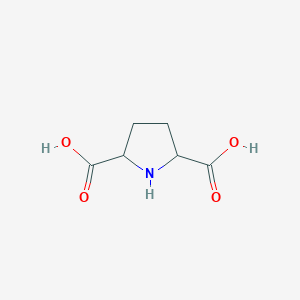

2,5-Pyrrolidinedicarboxylic acid (PDC) is a cyclic amino acid that is widely used in scientific research. PDC is a non-proteinogenic amino acid, which means it is not incorporated into proteins. PDC is a versatile molecule that has various applications in the field of biochemistry and neuroscience.

Wissenschaftliche Forschungsanwendungen

Supramolecular Structure Influence : García-Zarracino and Höpfl (2005) explored the reaction of 2,5-Pyridinedicarboxylic acid with different diorganotin(IV) oxides. They found that the supramolecular structures of the resulting compounds varied greatly depending on the coordinating solvent molecules, leading to polymeric or cyclotrimeric molecular structures and the formation of channels or cavities (García-Zarracino & Höpfl, 2005).

Biodegradation Studies : Jiang et al. (2023) isolated a strain of Agrobacterium sp. that can degrade 2,5-Pyridinedicarboxylic acid, a compound distributed in industrial wastewater. This study offers insights into biodegradation processes for pyridine dicarboxylate (Jiang et al., 2023).

Catalytic Production of Bio-Based Polyester Monomer : Zhang et al. (2015) discussed the catalytic production of 2,5-furandicarboxylic acid (FDCA) from lignocellulosic biomass. FDCA is a potential substitute for terephthalic acid in polyester production, signifying an important advancement in sustainable materials (Zhang et al., 2015).

Fluorescence Properties in Coordination Polymers : Yang et al. (2007) synthesized a coordination polymer using 2,5-pyridinedicarboxylic acid and investigated its structure and luminescence properties. This study contributes to the understanding of materials useful in optoelectronics and luminescence applications (Yang et al., 2007).

Biotransformations in Organic Synthesis : Chen et al. (2012) reported the use of amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides in organic synthesis. This biocatalytic process is significant for producing enantiomerically pure compounds used in pharmaceuticals and fine chemicals (Chen et al., 2012).

Electrochemical Oxidation Studies : Taitt et al. (2018) explored the electrochemical oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid using various metal oxyhydroxide anodes. This research is crucial for developing efficient methods to produce high-value chemicals from biomass (Taitt et al., 2018).

Vibration Spectroscopy in Coordination Chemistry : Puntus et al. (2004) analyzed the coordination function of isomeric lanthanide pyridinedicarboxylates using vibration spectroscopy. Their work aids in understanding the properties of salts formed with pyridinedicarboxylic acid and their applications in coordination chemistry (Puntus et al., 2004).

Wirkmechanismus

Target of Action

2,5-Pyrrolidinedicarboxylic acid, also known as 2,5-PDA, is a natural N-heterocyclic compound . It is widely distributed in industrial wastewater and is used as a precursor in the synthesis of pesticides and drugs in agriculture and industries . The primary target of 2,5-PDA is the bacterium Agrobacterium sp. strain YJ-5, which can utilize 2,5-PDA as the sole carbon source for growth .

Mode of Action

The interaction of 2,5-PDA with its target, Agrobacterium sp. strain YJ-5, results in the biodegradation of 2,5-PDA . This bacterium can completely degrade 2,5-PDA within 7 days under optimal growth conditions of temperature (30°C), pH (7.0), and substrate concentration (0.6 mmol −1) .

Biochemical Pathways

The biodegradation of 2,5-PDA by Agrobacterium sp. strain YJ-5 involves the conversion of 2,5-PDA into a new intermediate, 6-hydroxy-2,5-PDA . This conversion occurs when the electron acceptor (2,6-dichlorophenolindophenol) is employed . The identification of this new intermediate provides new insights into the biodegradation pathway of pyridine dicarboxylate .

Pharmacokinetics

strain YJ-5 suggests that this compound can be metabolized and eliminated from the environment

Result of Action

The molecular and cellular effects of 2,5-PDA’s action involve the degradation of the compound into a new intermediate, 6-hydroxy-2,5-PDA . This degradation process is facilitated by the bacterium Agrobacterium sp. strain YJ-5 . The degradation of 2,5-PDA can help in the removal of this compound from industrial wastewater, thereby reducing its environmental impact .

Action Environment

The action of 2,5-PDA is influenced by environmental factors such as temperature, pH, and substrate concentration . The optimal conditions for the growth of Agrobacterium sp. strain YJ-5 and the degradation of 2,5-PDA are a temperature of 30°C, a pH of 7.0, and a substrate concentration of 0.6 mmol −1 . These conditions can influence the efficacy and stability of 2,5-PDA’s action .

Biochemische Analyse

Biochemical Properties

2,5-Pyrrolidinedicarboxylic acid can be utilized as the sole carbon source for growth by certain bacteria, such as the Agrobacterium sp. strain YJ-5 . The compound interacts with various enzymes and proteins within these organisms, facilitating its biodegradation .

Cellular Effects

The effects of this compound on cells are primarily observed in its role as a carbon source. The compound influences cell function by serving as a key nutrient, impacting various cellular processes .

Molecular Mechanism

At the molecular level, this compound is converted into a new intermediate, 6-hydroxy-2,5-Pyrrolidinedicarboxylic acid, by cell extracts of strain YJ-5 . This conversion involves binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is completely degraded within 7 days under optimal growth conditions . The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro studies .

Metabolic Pathways

This compound is involved in specific metabolic pathways within organisms that can utilize it as a carbon source . It interacts with various enzymes and cofactors during its metabolism .

Eigenschaften

IUPAC Name |

pyrrolidine-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-5(9)3-1-2-4(7-3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXSPYPKBXRBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90330328 | |

| Record name | 2,5-pyrrolidinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72000-65-8 | |

| Record name | 2,5-pyrrolidinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1593561.png)

![4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde](/img/structure/B1593562.png)

![8-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1593579.png)